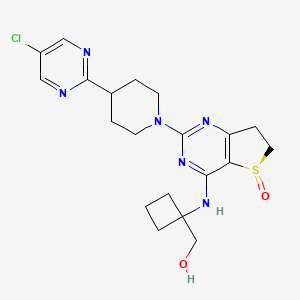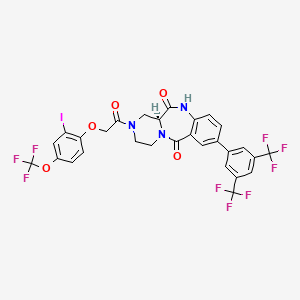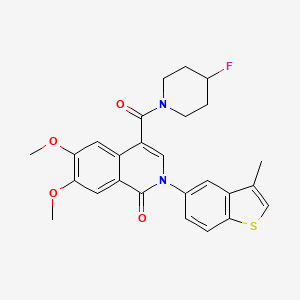
1-(3-Methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APV207095A is a synthetic organic compound known for its role as a positive modulator of the cation-selective ion channel TRPM5.
Métodos De Preparación
The preparation of APV207095A involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for APV207095A often involve optimizing these synthetic routes to achieve high yields and purity. Specific details on the preparation methods are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
APV207095A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
APV207095A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of TRPM5 channels.
Biology: Investigated for its role in cellular signaling and ion channel regulation.
Medicine: Explored for its potential therapeutic applications in treating diseases related to TRPM5 dysfunction, such as diabetes and inflammatory responses.
Industry: Utilized in high-throughput screening assays to identify new drug candidates .
Mecanismo De Acción
The mechanism of action of APV207095A involves its interaction with the TRPM5 ion channel. This compound acts as a positive modulator, enhancing the activity of the channel. The molecular targets include the TRPM5 channel itself, and the pathways involved are related to calcium signaling and ion transport .
Comparación Con Compuestos Similares
APV207095A can be compared with other similar compounds, such as APV207010A and APV207094A. These compounds also act as modulators of ion channels but may differ in their selectivity and potency. The uniqueness of APV207095A lies in its high selectivity for the TRPM5 channel, making it a valuable tool for studying this specific ion channel .
Similar compounds include:
- APV207010A
- APV207094A
These compounds share structural similarities but may have different applications and effects .
Propiedades
Fórmula molecular |
C12H13N3S2 |
|---|---|
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-(3-methyl-1,3-benzothiazol-2-ylidene)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H13N3S2/c1-3-8-13-11(16)14-12-15(2)9-6-4-5-7-10(9)17-12/h3-7H,1,8H2,2H3,(H,13,16) |
Clave InChI |
XCGANXSUHYMPGJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)


![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)



![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
